molecular formula C9H9F3N2O B2868738 N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 158063-01-5

N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2868738
CAS No.: 158063-01-5
M. Wt: 218.179
InChI Key: WUQXOBNANUDIMB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound designed for research and development applications, classified strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. This compound belongs to the important chemical class of trifluoromethylpyridine (TFMP) derivatives. TFMP moieties are integral to many advanced agrochemicals and pharmaceuticals, with over 20 TFMP-containing agrochemicals having acquired ISO common names. The incorporation of a trifluoromethyl group onto a pyridine ring is a established strategy in discovery chemistry, as it significantly influences a molecule's physicochemical properties, including its conformation, lipophilicity, metabolic stability, and biomolecular affinity. The biological activities of TFMP derivatives are attributed to the unique combination of the fluorine atom's high electronegativity and the pyridine ring's characteristics. Pyridine carboxamide derivatives, which share a core structural motif with this compound, have demonstrated notable biological activity in scientific research. Specifically, such scaffolds are investigated as potential succinate dehydrogenase inhibitors (SDHIs), a mode of action crucial for developing novel antifungal agents. Related compounds have shown promising in vitro and in vivo efficacy against plant pathogenic fungi. The structural features of this reagent make it a valuable building block for exploring new succinate dehydrogenase inhibitors and for conducting structure-activity relationship (SAR) studies in agrochemical discovery.

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-5-13-4-3-7(6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXOBNANUDIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-iodopyridine with a trifluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a base to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .

Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and materials with enhanced properties. Its trifluoromethyl group contributes to the overall performance of these products .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide (Target) C₉H₉F₃N₂O 218.18 -CF₃ (4-position), -CON(CH₃)₂ (3-position) Simple pyridine backbone; high lipophilicity
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl})amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate C₂₄H₁₈ClF₄N₄O₄·H₂O ~576.87 (est.) -CF₃, -Cl, -F, -CONH-aryl, -O- linkage Complex polyaromatic structure; antineoplastic
N-(3-Pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide C₂₄H₁₉F₃N₄O₂ 476.44 -CF₃, pyridazinyl group, benzylidene-piperidine Hybrid heterocyclic system; potential kinase inhibition
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide C₂₇H₂₂F₄N₄O₃ 538.50 Furopyridine core, -CF₃, cyclopropylcarbamoyl Fused ring system; enhanced metabolic stability
Key Observations:
  • Substituent Complexity: The target compound has a simpler structure compared to analogs like the monohydrate in , which includes chloro, fluoro, and carbamoylphenyl groups. These additional substituents likely enhance target binding specificity in therapeutic contexts (e.g., anticancer activity) .
  • In contrast, the furopyridine derivative (–6) features a fused-ring system, which may alter electron distribution and bioavailability .
  • Trifluoromethyl Role: All compounds retain the -CF₃ group, known for its electron-withdrawing effects and resistance to oxidative metabolism. However, its position (4-position in the target vs. 2-position in ) modulates steric and electronic interactions.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s logP is likely higher than that of the monohydrate () due to fewer polar groups (e.g., -CONH-), but lower than the furopyridine analog (), which has a bulky hydrophobic core.
  • Solubility: The dimethylcarboxamide in the target compound may improve aqueous solubility relative to the piperidine-benzylidene analog (), which has a nonpolar benzylidene group.
  • Metabolic Stability: The -CF₃ group in all compounds confers resistance to CYP450-mediated degradation.

Biological Activity

N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a dimethylamide moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Target Interactions :
this compound interacts with various biological targets, primarily due to the electron-withdrawing nature of the trifluoromethyl group. This substitution can modulate the electronic properties of the molecule, enhancing its binding affinity to specific receptors or enzymes involved in disease pathways .

Biochemical Pathways :
The compound has been shown to influence several biochemical pathways, including those related to inflammation and cellular proliferation. Its action is often mediated through the inhibition or activation of key enzymes involved in these pathways, making it a candidate for further drug development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound demonstrated selective activity against Chlamydia trachomatis, showcasing its ability to impair bacterial growth without affecting host cell viability. This selectivity is crucial for developing targeted therapies against bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could down-regulate key oncogenes such as EGFR and KRAS in cancer cell lines, suggesting a potential role in cancer therapy. The structural modifications that enhance its activity include the introduction of electron-withdrawing groups, which have been linked to improved potency against various cancer cell lines .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and binding affinity
Dimethylamide MoietyEnhances metabolic stability
Substituents on Pyridine RingModulates interaction with biological targets

Studies have shown that modifications to the pyridine ring can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

  • Antichlamydial Activity : A study reported that derivatives of pyridine with trifluoromethyl groups exhibited selective inhibition against C. trachomatis, highlighting their potential as lead compounds for new antibiotics .
  • Anticancer Efficacy : In a series of experiments, compounds similar to this compound were tested against various cancer cell lines, showing promising results in reducing tumor growth markers and enhancing apoptosis in malignant cells .

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